molecular formula C8H14N4OS B2959352 N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448035-49-1

N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2959352
CAS No.: 1448035-49-1
M. Wt: 214.29
InChI Key: ZXYLPBJVCGDLIF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked dimethylaminoethyl side chain at position 3. This structure combines the electron-deficient thiadiazole ring with a polar, tertiary amine moiety, which may enhance solubility and biological interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-6-10-8(14-11-6)7(13)9-4-5-12(2)3/h4-5H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYLPBJVCGDLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:

  • Preparation of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid: This can be achieved by cyclization of thiosemicarbazide with acetic acid and hydrazine.

  • Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

  • N-alkylation: The activated acid chloride is then reacted with 2-(dimethylamino)ethanol to introduce the N-(2-(dimethylamino)ethyl) group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions at the nitrogen or sulfur atoms are possible.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the thiadiazole ring.

  • Reduction: Reduced forms of the carboxamide group.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It can be used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomerism

The 1,2,4-thiadiazole scaffold distinguishes the target compound from 1,3,4-thiadiazole isomers (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, ).

Substituent Effects

  • BK43595 (N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide, ) replaces the dimethylaminoethyl group with a 3-methoxyphenethyl chain. This substitution increases lipophilicity (logP ≈ 2.8 vs.
  • Compound 45 () incorporates a dichloropyridinylaminoethyl group and an oxadiazolemethylthio substituent. The oxadiazole ring, being more electron-rich than thiadiazole, may alter target selectivity in cancer or antiviral applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features Reported Activities
Target Compound C₉H₁₅N₄OS 227.30 3-methyl, 5-(dimethylaminoethyl) 1,2,4-thiadiazole, polar amine Not reported
BK43595 () C₁₃H₁₅N₃O₂S 277.34 3-methyl, 5-(3-methoxyphenethyl) Increased lipophilicity Research chemical
N-(5-ethyl-1,3,4-thiadiazol-2-yl)... () C₁₁H₁₁N₅OS₂ 309.37 5-ethyl, thienylpyridazinylthio 1,3,4-thiadiazole isomer Not specified
Compound 45 () C₂₃H₂₂Cl₂N₄O₃S 505.41 Dichloropyridinylaminoethyl, oxadiazolemethylthio Oxadiazole-thiadiazole hybrid Anticancer, antiviral

Key Research Findings and Implications

  • Bioisosteric Potential: Replacing the thiadiazole core with oxadiazole () or thiazole () alters electron density and steric bulk, impacting target selectivity.
  • Amine Substituents: The dimethylaminoethyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like BK43595, facilitating in vivo studies .

Biological Activity

N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, focusing on its potential as an anticonvulsant and anticancer agent, as well as its mechanisms of action.

  • Molecular Formula : C₆H₈N₄O₂S
  • Molecular Weight : 172.20 g/mol
  • CAS Number : 76162-56-6

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant protective effects in seizure models.

Case Studies

  • Study on Anticonvulsant Efficacy :
    • A synthesized derivative demonstrated an LD50 of 3,807.87 mg/kg and showed 66.67% protection at 100 mg/kg using the maximal electroshock (MES) method and 80% protection with the pentylenetetrazole (PTZ) method. The compound acted through GABAergic mechanisms and modulation of voltage-gated ion channels .
  • Comparative Analysis :
    • In a comparative study, another thiadiazole derivative was found to be 1.8 times more effective than valproic acid in protecting against induced seizures with an ED50 of 126.8 mg/kg and a therapeutic index of 7.3 .

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. The structure–activity relationship (SAR) studies indicate that modifications in the C-5 position significantly influence cytotoxic activity against various cancer cell lines.

Research Findings

  • Cytotoxicity Assays :
    • Compounds derived from thiadiazoles exhibited IC50 values ranging from 0.28 µg/mL to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . Notably, one compound showed selective inhibition of the Bcr-Abl-positive K562 cell line with an IC50 of 7.4 μM.
  • Mechanism of Action :
    • Molecular docking studies revealed that certain thiadiazole derivatives interact with tubulin at the colchicine binding site, forming crucial hydrogen bonds that enhance their antiproliferative activities .

Summary of Biological Activities

Activity TypeModel/Cell LineIC50/LD50 ValuesMechanism of Action
AnticonvulsantMES/PTZ in miceLD50: 3,807.87 mg/kgGABAergic modulation, voltage-gated ion channel interaction
AnticancerMCF-7/A549IC50: 0.28/0.52 µg/mLTubulin interaction, inhibition of Bcr-Abl kinase

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